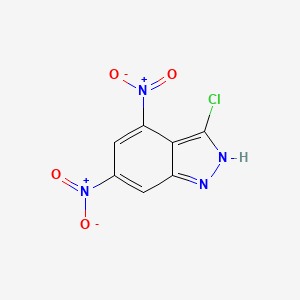

3-Chloro-4,6-dinitro (1H)indazole

描述

Significance of the Indazole Scaffold in Chemical Biology and Medicinal Chemistry

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net This versatility has led to the development of numerous indazole-containing compounds with a wide array of pharmacological activities. researchgate.netaustinpublishinggroup.com Although rarely found in natural products, synthetic indazole derivatives are integral to many commercially available drugs. nih.govnih.govnih.gov

The biological importance of this heterocycle is highlighted by its presence in drugs targeting a range of conditions. researchgate.net For instance, several indazole-based compounds are used as anti-cancer agents, anti-inflammatory drugs, and treatments for chemotherapy-induced nausea. mdx.ac.uknih.gov The structural rigidity of the indazole ring, combined with its capacity for diverse substitutions, allows for the fine-tuning of its physicochemical properties and biological activity. Researchers have successfully synthesized indazole derivatives that exhibit anti-cancer, antimicrobial, anti-inflammatory, and anti-HIV properties, among others. nih.govresearchgate.net The ability to functionalize the indazole ring at various positions, particularly at the C3 position, is of great interest for creating new therapeutic agents. austinpublishinggroup.com

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

|---|---|

| Axitinib | Renal Cell Carcinoma (Cancer) nih.gov |

| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer nih.govnih.gov |

| Pazopanib | Tyrosine Kinase Inhibitor (Cancer) nih.gov |

| Benzydamine | Anti-inflammatory, Analgesic nih.gov |

| Granisetron | Nausea and Vomiting (Chemotherapy-induced) nih.gov |

| Entrectinib | Non-Small Cell Lung Cancer (NSCLC) nih.gov |

Overview of 1H-Indazole Tautomerism and its Chemical Context

A fundamental characteristic of the indazole ring system is its existence in different tautomeric forms. austinpublishinggroup.com Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, this primarily involves the position of the imino hydrogen atom on the pyrazole (B372694) ring. The main tautomers are 1H-indazole and 2H-indazole, though a 3H-indazole form is also possible. austinpublishinggroup.comresearchgate.netnih.gov

The equilibrium between these forms is a critical factor that influences the compound's synthesis, reactivity, and biological interactions. nih.gov Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable and therefore the predominant form in most conditions, including the gaseous state, in solution, and in the solid state. nih.govresearchgate.netnih.gov The 1H-form possesses a benzenoid character, contributing to its aromaticity and stability, whereas the 2H-form has a more quinoidal nature. nih.gov

The specific tautomer present can significantly affect the molecule's properties. For example, 2H-indazole derivatives are known to be stronger bases than their 1H-counterparts. chemicalbook.com The substitution pattern on the indazole ring can also influence the tautomeric equilibrium. The presence and position of electron-withdrawing or electron-donating groups can alter the relative stability of the tautomers. This interplay is crucial in synthetic chemistry, as reactions like N-alkylation can produce a mixture of N1 and N2 substituted products, with ratios that can be influenced by the reaction conditions. researchgate.net Understanding tautomerism is therefore essential for predicting the outcomes of chemical reactions and for designing molecules with specific biological activities, as the different tautomers can exhibit distinct pharmacological profiles. nih.govnih.gov

Scope of Academic Research on Substituted Indazoles, with a Focus on Halo- and Nitro-Derivatives

The functionalization of the indazole scaffold with various substituents is a major focus of academic and industrial research, aimed at expanding the molecular diversity and therapeutic potential of this heterocyclic system. nih.govaustinpublishinggroup.com Among the most studied modifications are the introduction of halogen atoms (halo-derivatives) and nitro groups (nitro-derivatives).

Halo-Substituted Indazoles: Halogenation is a common strategy in medicinal chemistry to modulate a drug's properties. The introduction of atoms like chlorine or bromine can affect a molecule's lipophilicity, metabolic stability, and binding affinity. The synthesis of chloro-substituted indazoles, such as 3-chloro-1H-indazole and 4-chloro-1H-indazole, has been well-documented. chemicalbook.comchemicalbook.com For example, 3-chloro-1H-indazole can be prepared by the chlorination of indazole with sodium hypochlorite. chemicalbook.com Syntheses often start from substituted anilines; for instance, 4-chloro-1H-indazole can be synthesized from 2-methyl-3-chloroaniline through a multi-step process involving diazotization and cyclization. chemicalbook.com The development of practical, large-scale syntheses for halo-indazoles is driven by their use as key intermediates in the production of complex pharmaceutical agents, such as the HIV capsid inhibitor Lenacapavir, which uses 7-bromo-4-chloro-1H-indazol-3-amine as a building block. chemrxiv.org

Nitro-Substituted Indazoles: Nitro groups are powerful electron-withdrawing groups that significantly influence the electronic properties of the indazole ring. Research into nitro-substituted indazoles has explored their synthesis and reactivity. Studies have investigated the reaction of various C-nitro indazoles (4-nitro, 5-nitro, 6-nitro, and 7-nitro-1H-indazoles) with reagents like formaldehyde (B43269), revealing differences in reactivity based on the nitro group's position. acs.org For instance, it was reported that while the 4-, 5-, and 6-nitro isomers react with formaldehyde, the 7-nitro isomer is unreactive under similar conditions, demonstrating the strong electronic influence of the substituent's location. acs.org These derivatives are valuable precursors for synthesizing other functionalized indazoles, as the nitro group can be reduced to an amino group, providing a handle for further chemical modification.

The combination of both halo and nitro substituents, as seen in 3-Chloro-4,6-dinitro(1H)indazole, creates a highly electron-deficient aromatic system. While specific research on this exact molecule is not widely published in top-tier journals, the synthetic strategies and chemical principles are well-established through studies on related halo- and nitro-substituted heterocycles. google.com The presence of multiple electron-withdrawing groups is expected to make the indazole ring susceptible to nucleophilic substitution reactions and to significantly alter its physicochemical and biological properties.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 3-Chloro-4,6-dinitro(1H)indazole |

| 1H-Indazole |

| 2H-Indazole |

| 3H-Indazole |

| Axitinib |

| Niraparib |

| Pazopanib |

| Benzydamine |

| Granisetron |

| Entrectinib |

| 3-chloro-1H-indazole |

| 4-chloro-1H-indazole |

| 2-methyl-3-chloroaniline |

| 7-bromo-4-chloro-1H-indazol-3-amine |

| Lenacapavir |

| 4-nitro-1H-indazole |

| 5-nitro-1H-indazole |

| 6-nitro-1H-indazole |

| 7-nitro-1H-indazole |

| Formaldehyde |

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4,6-dinitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4O4/c8-7-6-4(9-10-7)1-3(11(13)14)2-5(6)12(15)16/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDNYPKXWMOUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of 3 Chloro 4,6 Dinitro 1h Indazole Derivatives

Electrophilic Substitution Reactions on the Indazole Nucleus

The indazole ring system, while aromatic, is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the nitrogen atoms. The strong electron-withdrawing nature of the two nitro groups in 3-chloro-4,6-dinitro(1H)indazole further deactivates the ring, making electrophilic substitution reactions challenging.

Halogenation Studies at Specific Positions (e.g., C3)

Halogenation, a classic electrophilic aromatic substitution, typically involves the reaction of an aromatic compound with a halogen in the presence of a Lewis acid. youtube.com In the context of 3-chloro-4,6-dinitro(1H)indazole, the C3 position is already occupied by a chlorine atom. Further halogenation on the benzene ring portion of the indazole nucleus is significantly hindered by the deactivating effect of the nitro groups. However, halogenation reactions can be a key step in the synthesis of precursors to such complex indazoles. For instance, the regioselective bromination of 2,6-dichlorobenzonitrile (B3417380) is a crucial step in a synthetic route towards a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, an important intermediate for the synthesis of the HIV drug Lenacapavir. nih.gov

Free radical halogenation, using reagents like N-bromosuccinimide (NBS), provides an alternative pathway for halogenating allylic and benzylic positions. youtube.com While not a direct electrophilic substitution on the aromatic ring, this method can be used to functionalize alkyl groups attached to the indazole core.

Nitration Reactions at the Indazole Core

The introduction of additional nitro groups onto the already dinitrated indazole core via electrophilic nitration is highly unlikely. The existing nitro groups strongly deactivate the ring towards further electrophilic attack. Synthetic strategies for preparing dinitroindazoles typically involve the cyclization of a suitably substituted precursor, such as the reaction of picrylacetaldehyde with aryldiazonium salts to form 1-aryl-3-formyl-4,6-dinitro-1H-indazoles. rsc.org

Alkylation and Acylation Processes

Direct Friedel-Crafts alkylation and acylation reactions on the 3-chloro-4,6-dinitro(1H)indazole nucleus are generally not feasible due to the severe deactivation of the ring by the nitro groups. youtube.com However, N-alkylation and N-acylation at the nitrogen atoms of the indazole ring are common and important transformations. The regioselectivity of N-alkylation (at N1 or N2) is influenced by the substituents on the indazole ring and the reaction conditions. nih.govnih.gov For instance, the presence of electron-withdrawing groups at the C7 position can favor N2 regioselectivity. nih.gov The reaction of 3-chloro-6-nitroindazole with allyl bromide in the presence of a base leads to the N1-allylated product. researchgate.net Similarly, reaction with ethyl iodide yields the N1-ethyl derivative. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring in 3-chloro-4,6-dinitro(1H)indazole, a result of the two powerfully electron-withdrawing nitro groups, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This is a key reaction pathway for the functionalization of this and related nitro-substituted indazoles. masterorganicchemistry.com

Regiospecific Substitution at the 4-Position of Nitro-Substituted Indazoles

The nitro group at the 4-position is particularly activated towards nucleophilic attack due to the ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance. youtube.com Research has shown the regiospecific substitution of the nitro group at the 4-position of 1-aryl-3-formyl-4,6-dinitro-1H-indazoles by various nucleophiles, including amines, alkoxides, and thiolates. rsc.org This highlights the enhanced reactivity of the C4 position in dinitro-substituted indazoles towards nucleophiles.

Derivatization Strategies and Synthetic Transformations for Analogues

The versatile reactivity of 3-chloro-4,6-dinitro(1H)indazole and its parent compound, 3-chloro-6-nitro-1H-indazole, allows for the synthesis of a diverse array of analogues. A common strategy involves the N-alkylation of the indazole core followed by further transformations. For example, 3-chloro-6-nitro-1H-indazole can be N-allylated with allyl bromide. researchgate.net

Another important derivatization pathway is the 1,3-dipolar cycloaddition reaction. For instance, derivatives of 3-chloro-6-nitro-1H-indazole can undergo cycloaddition reactions to form novel heterocyclic systems like triazoles and isoxazoles. nih.gov These reactions provide a powerful tool for constructing complex molecular architectures based on the indazole scaffold.

The synthesis of 3-aminoindazole derivatives is another significant area of research. These compounds are often prepared via SNAr reactions of ortho-halobenzonitriles with hydrazine (B178648). nih.gov This approach has been utilized in the synthesis of biologically active molecules.

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |

| 3-Chloro-6-nitroindazole | Allyl bromide, K₂CO₃, THF, TBAB | 3-Chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | N-Alkylation | researchgate.net |

| 3-Chloro-6-nitro-1H-indazole | Ethyl iodide | 3-Chloro-1-ethyl-6-nitro-1H-indazole | N-Alkylation | researchgate.net |

| 3-Chloro-6-nitro-1H-indazole derivatives | Azides, CuI | Triazole-substituted indazoles | 1,3-Dipolar Cycloaddition | nih.gov |

| Picrylacetaldehyde | Aryldiazonium salts | 1-Aryl-3-formyl-4,6-dinitro-1H-indazoles | Cyclization | rsc.org |

| 1-Aryl-3-formyl-4,6-dinitro-1H-indazoles | Anionic N-, O-, S-nucleophiles | 4-Substituted-1-aryl-3-formyl-6-nitro-1H-indazoles | Nucleophilic Aromatic Substitution | rsc.org |

| 2,6-Dichlorobenzonitrile | Bromine | 3-Bromo-2,6-dichlorobenzonitrile | Electrophilic Aromatic Substitution (Bromination) | nih.gov |

| 3-Bromo-6-chloro-2-fluorobenzonitrile | Hydrazine | 3-Amino-6-chloro-indazole derivative | Nucleophilic Aromatic Substitution / Cyclization | nih.gov |

C3-Functionalization via Various Reagents

The chlorine atom at the C3 position of the 3-chloro-4,6-dinitro(1H)indazole ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electronic effects exerted by the two nitro groups at the C4 and C6 positions. These groups are powerfully electron-withdrawing, delocalizing negative charge and stabilizing the Meisenheimer complex intermediate that forms upon nucleophilic attack at C3. This stabilization lowers the activation energy for the substitution reaction, making the C3-chloride an excellent leaving group.

Unlike isomers where the chlorine is meta to the nitro group, the ortho (from C4-NO₂) and para (from C6-NO₂) relationship in this compound provides significant activation. wikipedia.org This allows for the displacement of the C3-chloro substituent by a wide variety of nucleophiles, providing a versatile method for introducing new functional groups at this position.

Research on analogous compounds, such as 3-chloro-6-nitro-1H-indazole, has demonstrated the feasibility of such transformations. For instance, cycloaddition reactions have been successfully performed on derivatives of 3-chloro-6-nitro-1H-indazole, indicating the ability of the C3 position to participate in further chemical modifications. nih.gov The synthesis of various 3-aminoindazoles often proceeds through SNAr chemistry, where an amine displaces a halogen at the C3 position. nih.gov

The following table summarizes potential C3-functionalization reactions based on the established reactivity of activated chloro-heterocycles.

| Reagent Type | Nucleophile Example | Product Class |

| Amines | Alkylamines, Arylamines | 3-Amino-4,6-dinitro(1H)indazoles |

| Alkoxides | Sodium methoxide, Sodium ethoxide | 3-Alkoxy-4,6-dinitro(1H)indazoles |

| Thiolates | Sodium thiophenoxide | 3-Thioether-4,6-dinitro(1H)indazoles |

| Azides | Sodium azide (B81097) | 3-Azido-4,6-dinitro(1H)indazole |

N-Substitution Reactions at N1 and N2 Positions

The N-unsubstituted indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential for regioisomeric products upon substitution, typically alkylation or acylation. The distribution of N1 and N2 products is governed by a combination of steric effects, electronic factors, and reaction conditions (base, solvent, electrophile). nih.govnih.gov

For nitro-substituted indazoles, the electronic influence of the substituents is a key determinant of regioselectivity. In a study on the N-alkylation of various substituted indazoles, it was found that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving N1 selectivity. nih.govd-nb.info Conversely, an electron-withdrawing group like a nitro substituent at the C7 position has been shown to confer excellent N2 regioselectivity. nih.govd-nb.info For 3-chloro-4,6-dinitro(1H)indazole, the combined electronic pull of the nitro groups at C4 and C6 would significantly influence the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms, thereby controlling the alkylation outcome.

A specific example of N-alkylation on a closely related substrate, 3-chloro-6-nitroindazole, involves its reaction with allyl bromide. researchgate.net This reaction yields the N1-substituted product, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, demonstrating the feasibility of selective N-functionalization. researchgate.net

The reaction of various nitro-1H-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has also been studied, affording (1H-indazol-1-yl)methanol derivatives. acs.org This demonstrates that even with simple electrophiles, substitution occurs on the nitrogen atoms. acs.org

Table of N-Alkylation Reaction on a Related Indazole

| Starting Material | Reagent | Base / Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-6-nitroindazole | Allyl bromide | K₂CO₃, TBAB / THF | 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | 50% | researchgate.net |

K₂CO₃: Potassium carbonate, TBAB: Tetra-n-butylammonium bromide, THF: Tetrahydrofuran

Cyclization of Intermediates to Form Indazole Derivatives

The construction of the indazole ring itself is a critical aspect of its chemistry. One of the most powerful methods for synthesizing functionalized indazoles involves the cyclization of ortho-substituted phenylhydrazines or related precursors. A highly relevant and efficient strategy employs the reaction of a substituted 2-halobenzonitrile with hydrazine. nih.gov This process allows for the formation of the indazole core with a variety of substituents dictated by the starting benzonitrile.

This method was successfully used in a practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the anti-HIV agent Lenacapavir. nih.gov The synthesis starts with a substituted benzonitrile, 3-bromo-2,6-dichlorobenzonitrile, which undergoes a cyclization reaction with hydrazine hydrate (B1144303). nih.gov

The reaction is believed to proceed via a plausible pathway where hydrazine initially displaces one of the halogen atoms in an SNAr reaction, followed by an intramolecular cyclization via attack on the cyano group to form the pyrazole (B372694) ring fused to the benzene ring. chemrxiv.org The choice of solvent can influence the reaction conditions and yield. nih.gov This synthetic approach highlights a robust route to chloro-substituted 3-aminoindazoles, which are structurally related to the title compound.

Table of Cyclization Reaction Conditions to Form a Chloro-Indazole

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | NMP | 60 | 91% | nih.gov |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | DMSO | 60 | 88% | nih.gov |

| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | n-Butanol | 110 | 75% | nih.gov |

NaOAc: Sodium acetate, NMP: N-Methyl-2-pyrrolidone, DMSO: Dimethyl sulfoxide (B87167)

Theoretical and Computational Investigations of 3 Chloro 4,6 Dinitro 1h Indazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For many substituted indazoles, these methods have provided detailed information about their stability, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties

In studies of related compounds, such as 3-chloro-6-nitro-1H-indazole derivatives, Density Functional Theory (DFT) has been employed to optimize molecular geometries and calculate electronic properties. nih.gov For instance, the B3LYP hybrid functional is often used to determine the most stable three-dimensional arrangement of atoms and to analyze the electronic landscape of the molecule. nih.gov These calculations are crucial for understanding the reactivity and interaction of the molecule with its environment. However, no published DFT studies were found specifically for 3-Chloro-4,6-dinitro(1H)indazole.

Molecular Orbital Analysis (e.g., HOMO/LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into the molecule's stability and susceptibility to electronic excitation. nih.gov For various indazole derivatives, HOMO-LUMO analysis has been performed to explain their chemical behavior and spectroscopic properties. nih.gov This type of analysis has not been reported for 3-Chloro-4,6-dinitro(1H)indazole.

Spectroscopic Parameter Calculations (e.g., NMR Chemical Shifts)

Theoretical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been successfully applied to calculate the NMR spectra of various nitro-substituted 1H-indazoles, providing a strong basis for experimental observations. nih.govacs.org These calculations help in the structural elucidation of newly synthesized compounds. nih.gov There are, however, no such reported calculations for 3-Chloro-4,6-dinitro(1H)indazole.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential for investigating the interaction of small molecules with biological targets, a key step in drug discovery and development.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, it is used to understand how a potential drug molecule might interact with a biological target, such as a protein or enzyme. Studies on 3-chloro-6-nitro-1H-indazole derivatives have utilized molecular docking to investigate their binding modes with enzymes like Leishmania trypanothione (B104310) reductase. nih.govnih.gov This information is vital for structure-based drug design. No molecular docking studies have been published for 3-Chloro-4,6-dinitro(1H)indazole.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-target complex over time. These simulations provide a dynamic view of the interactions and can help validate the docking results. For example, MD simulations have been used to confirm the stability of complexes between 3-chloro-6-nitro-1H-indazole derivatives and their target enzymes. nih.govnih.gov Such stability analyses are crucial for confirming the potential of a compound as a viable drug candidate. To date, no molecular dynamics simulations have been reported for 3-Chloro-4,6-dinitro(1H)indazole.

Binding Free Energy Calculations (e.g., MM/GBSA)

While specific binding free energy calculations for 3-Chloro-4,6-dinitro(1H)indazole are not extensively documented in publicly available literature, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach is a widely utilized method for estimating the binding affinity of ligands to their target proteins. researchgate.netlu.seresearchgate.netelsevierpure.com This computational technique calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. The method has been successfully applied to various indazole derivatives to understand their interaction with biological targets. nih.govnih.gov

For instance, in studies of novel 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, MM/GBSA calculations were instrumental in demonstrating their stable binding to the Leishmania trypanothione reductase (TryR) enzyme. nih.gov These studies revealed that the core indazole scaffold, along with its substituents, engages in a network of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.gov The binding free energy is a composite of van der Waals interactions, electrostatic interactions, polar solvation energies, and non-polar solvation energies.

The general equation for MM/GBSA binding free energy is as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where:

ΔG_bind : Binding free energy

G_complex : Free energy of the protein-ligand complex

G_receptor : Free energy of the receptor protein

G_ligand : Free energy of the ligand

Each free energy term is further broken down into:

G = E_MM + G_solv

Where:

E_MM : Molecular mechanics energy (internal, electrostatic, and van der Waals)

G_solv : Solvation free energy (polar and non-polar)

For 3-Chloro-4,6-dinitro(1H)indazole, it is anticipated that the electron-withdrawing nature of the two nitro groups and the chlorine atom would significantly influence its electrostatic and polar solvation contributions to the binding free energy. The precise values, however, would be dependent on the specific protein target being investigated.

Table 1: Representative Components of MM/GBSA Binding Free Energy Calculations

| Energy Component | Description | Typical Contribution to Binding |

| ΔE_vdw | Van der Waals energy | Favorable (negative) |

| ΔE_ele | Electrostatic energy | Favorable (negative) or Unfavorable (positive) |

| ΔG_pol | Polar solvation energy | Unfavorable (positive) for binding |

| ΔG_np | Non-polar solvation energy | Favorable (negative) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

Conformational Analysis and Tautomeric Preferences

The conformational landscape and tautomeric equilibrium of indazole derivatives are crucial for their biological activity and chemical reactivity. The presence of substituents on the indazole ring can significantly influence these properties.

Energetic Stability of 1H- and 2H-Indazole Tautomers

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. Computational studies on unsubstituted indazole have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov For example, MP2/6-31G** calculations indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹. nih.gov

Table 2: Calculated Relative Energies of Indazole Tautomers (Illustrative)

| Compound | Method | ΔE (E_2H - E_1H) (kJ·mol⁻¹) | Reference |

| Indazole | MP2/6-31G** | 15 | nih.gov |

| 1-Substituted Indazole | B3LYP/6-311++G(d,p) | 20 (more stable than 2-substituted) | nih.gov |

Influence of Substituents on Tautomeric Equilibrium and Hydrogen Bonding

Substituents exert a profound influence on the tautomeric equilibrium of heterocyclic compounds through electronic and steric effects. nih.govmdpi.comrsc.org Electron-withdrawing groups, such as the nitro groups in 3-Chloro-4,6-dinitro(1H)indazole, can significantly alter the acidity of the N-H proton and the basicity of the nitrogen atoms, thereby shifting the tautomeric equilibrium.

In different solvents, the tautomeric preference can also change. mdpi.comnih.govresearchgate.net Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. For nitropurine tautomers, an increase in solvent polarity enhances the intramolecular interactions of the nitro group. mdpi.comnih.gov

Hydrogen bonding plays a critical role in stabilizing certain tautomeric forms. In the solid state, many indazole derivatives form dimers through intermolecular hydrogen bonds. nih.gov The specific pattern of hydrogen bonding will be dictated by the positions of the substituents and the resulting molecular conformation. For 3-Chloro-4,6-dinitro(1H)indazole, the presence of the nitro groups provides additional potential hydrogen bond acceptors, which could lead to complex intermolecular hydrogen bonding networks in the solid state.

X-ray Crystallographic Confirmation of Tautomeric Forms and Molecular Conformations

X-ray crystallography is the definitive method for determining the tautomeric form and molecular conformation of a compound in the solid state. While the crystal structure of 3-Chloro-4,6-dinitro(1H)indazole itself has not been reported, crystallographic data for closely related compounds provide valuable insights.

For example, the crystal structures of 3-chloro-1-methyl-5-nitro-1H-indazole and 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole have been determined. nih.govresearchgate.netresearchgate.net In both cases, the molecules adopt the 1H-indazole tautomeric form. The indazole ring system is essentially planar, and the substituents lie nearly in the same plane. nih.govresearchgate.net These findings strongly suggest that 3-Chloro-4,6-dinitro(1H)indazole would also exist as the 1H-tautomer in the solid state.

The crystal packing of these related compounds often involves π-stacking interactions between the aromatic indazole rings and weak C-H···O or C-H···Cl hydrogen bonds. researchgate.net In the structure of 3-chloro-1-methyl-5-nitro-1H-indazole, a close contact between a nitro-oxygen atom and a chlorine atom of a neighboring molecule is observed, suggesting a specific intermolecular interaction. nih.govresearchgate.net

Table 3: Crystallographic Data for a Related Indazole Derivative (3-chloro-1-methyl-5-nitro-1H-indazole)

| Parameter | Value | Reference |

| Formula | C₈H₆ClN₃O₂ | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/n | researchgate.net |

| Tautomeric Form | 1H-indazole | nih.govresearchgate.net |

Biological Activity and Structure Activity Relationship Sar Studies of 3 Chloro 4,6 Dinitro 1h Indazole Derivatives

In Vitro Pharmacological Investigations of Indazole Derivativesnih.govrsc.orgmdpi.comnih.govnih.govtandfonline.comnih.gov

The indazole core is a versatile scaffold found in several small molecule drugs approved by the FDA, particularly for cancer treatment. rsc.orgrsc.org Derivatives of this heterocyclic system have been extensively evaluated through a variety of in vitro pharmacological assays to determine their therapeutic potential. rsc.orgnih.govtandfonline.com

Enzyme Inhibition Studies (e.g., Trypanothione (B104310) Reductase, p21-Activated Kinase 4 (PAK4), EGFR Kinase, Anaplastic Lymphoma Kinase (ALK), DNA Gyrase)nih.govrsc.orgtandfonline.comnih.govacs.orgnih.gov

Derivatives of 3-chloro-6-nitro-1H-indazole have been specifically investigated for their ability to inhibit enzymes crucial for pathogen survival and cancer progression. tandfonline.comnih.gov

Trypanothione Reductase (TryR): This enzyme is essential for the survival of Leishmania parasites. Several 3-chloro-6-nitro-1H-indazole derivatives were tested for their inhibitory activity against TryR from Leishmania infantum. nih.gov Molecular modeling studies suggest that these compounds bind stably within the enzyme's active site, indicating their potential as antileishmanial agents by targeting this specific enzyme. nih.govnih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is a recognized target in cancer therapy due to its role in cell proliferation, migration, and invasion. nih.govfrontiersin.org While direct studies on 3-chloro-4,6-dinitro(1H)indazole are limited, related indazole derivatives have been identified as potent PAK4 inhibitors. nih.gov For instance, a novel inhibitor, KY-04031, which contains an indazole moiety, was found to interact with the PAK4 hinge region. nih.gov Structure-based optimization has led to the development of specific indazole-based PAK4 inhibitors. nih.gov

EGFR and ALK Kinase: The indazole scaffold is present in several approved kinase inhibitors. rsc.org Axitinib and Entrectinib are examples of indazole-containing drugs that inhibit receptor tyrosine kinases. rsc.org Entrectinib is known to inhibit Anaplastic Lymphoma Kinase (ALK). rsc.org Indazole-based compounds have also been specifically designed as covalent inhibitors targeting drug-resistant forms of the Epidermal Growth Factor Receptor (EGFR), such as the L858R/T790M mutant. acs.org

DNA Gyrase: Bacterial DNA gyrase, a type II topoisomerase, is a validated target for antibiotics. nih.govresearchgate.net A class of thiazolylindazole derivatives has been discovered as potent inhibitors of the GyrB subunit of DNA gyrase, demonstrating excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens like MRSA. nih.gov

Table 1: Enzyme Inhibition by Indazole Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3-Chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | Predicted to have stable binding and inhibitory potential. | nih.gov, nih.gov |

| Thiazolylindazole derivatives | DNA Gyrase B | Potent enzymatic and antibacterial activity (e.g., Sa GyrB IC50 < 8 nM for an analog). | nih.gov, researchgate.net |

| 1H-indazole derivatives | Fibroblast growth factor receptor 4 (FGFR4) | Compound 27i showed potent inhibition (IC50 = 2.4 nM). | nih.gov |

| Indazole-based covalent inhibitors | EGFR-L858R/T790M | Effectively target drug-resistant EGFR mutants. | acs.org |

Growth Inhibition Assays (e.g., Antileishmanial, Antimicrobial, Antifungal, Antitumor)nih.govrsc.orgmdpi.comnih.govtandfonline.comnih.gov

The ability of indazole derivatives to inhibit the growth of pathogenic organisms and cancer cells has been well-documented.

Antileishmanial Activity: Derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated significant in vitro activity against various Leishmania species. tandfonline.comnih.gov The inhibitory potency was found to be species-dependent. While many compounds showed little to no activity against L. major and L. tropica, several derivatives exhibited moderate to strong activity against L. infantum. tandfonline.comnih.gov Specifically, compound 13, a triazole-containing derivative, was noted as a promising growth inhibitor of Leishmania major. tandfonline.com Studies on related 5-nitroindazole (B105863) derivatives also confirmed potent and selective in vitro activity against Leishmania amazonensis, reinforcing the potential of the nitroindazole scaffold. mdpi.comnih.govnih.gov

Antimicrobial and Antifungal Activity: The indazole nucleus is a key feature in many compounds with antimicrobial properties. nih.govorientjchem.org Derivatives have shown inhibitory activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, and Bacillus cereus. nih.govorientjchem.org In the realm of antifungal research, 3-phenyl-1H-indazole derivatives have shown particular promise against Candida species, with some compounds being highly active against both miconazole-susceptible and resistant strains of C. glabrata. nih.gov Other synthesized indazoles have also shown promising results against Candida albicans. jchr.org

Antitumor Activity: A significant body of research points to the antitumor potential of indazole derivatives. nih.govresearchgate.net Numerous derivatives have been synthesized and screened for their antiproliferative activity against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and breast (4T1) cancer cells. rsc.orgrsc.orgnih.gov For example, compound 2f, an indazole derivative, showed potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org Another compound, 6o, demonstrated a promising inhibitory effect against the K562 cell line (IC50 = 5.15 µM) with good selectivity over normal cells. nih.gov

Table 2: Growth Inhibition by Indazole Derivatives

| Activity | Compound Class / Example | Target | Key Findings | Reference |

|---|---|---|---|---|

| Antileishmanial | 3-Chloro-6-nitro-1H-indazole derivatives | L. infantum, L. major | Compound 13 is a promising inhibitor of L. major. Strong activity observed against L. infantum. | nih.gov, tandfonline.com, tandfonline.com |

| Antitumor | Indazole derivative 2f | Multiple cancer cell lines | Potent growth inhibition (IC50 = 0.23–1.15 μM). | rsc.org, rsc.org |

| Antitumor | Indazole derivative 6o | K562 leukemia cells | Selective inhibition (IC50 = 5.15 µM) and apoptosis induction. | nih.gov |

| Antibacterial | Thiazolylindazole derivatives | MRSA, S. pneumonia | Excellent antibacterial activity. | nih.gov |

Other Reported Biological Activities Relevant to Indazole Corenih.gov

Beyond the specific areas of enzyme and growth inhibition, the indazole core is associated with a wide spectrum of biological activities. These include anti-inflammatory, anti-HIV, and antihypertensive properties. nih.govresearchgate.net The structural similarity of the indazole nucleus to biological purines like adenine (B156593) and guanine (B1146940) may contribute to its ability to interact with a wide range of biopolymers. researchgate.net This versatility has made it a privileged scaffold in medicinal chemistry, leading to the discovery of compounds with various therapeutic applications, including as bacterial DNA gyrase inhibitors for combating antimicrobial resistance. nih.gov

Mechanistic Insights into Biological Actionrsc.orgnih.govnih.govnih.gov

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for developing more potent and selective drugs.

Elucidation of Ligand-Target Binding Modes through Computational Approachesnih.govnih.govnih.govresearchgate.netnih.gov

Computational methods such as molecular docking and molecular dynamics (MD) simulations have been instrumental in predicting how indazole derivatives interact with their biological targets.

Binding to Trypanothione Reductase (TryR): For 3-chloro-6-nitro-1H-indazole derivatives, molecular docking studies have been performed to predict their binding conformation with Leishmania TryR. nih.govnih.gov These simulations showed that the active compounds form stable complexes with the enzyme, engaging in a network of hydrophobic and hydrophilic interactions within the binding pocket. nih.govnih.gov Subsequent MD simulations and MM/GBSA binding free energy calculations confirmed the high stability of the complex between the enzyme and an active derivative (compound 13), supporting the hypothesis that TryR is a primary target. tandfonline.comresearchgate.net

Binding to Kinases: The binding mode of indazole-based inhibitors to kinases like PAK4 has been elucidated through X-ray crystallography and computational modeling. nih.govnih.gov For the inhibitor KY-04031, crystal structure analysis revealed that both the indole (B1671886) and indazole rings are crucial for interacting with the hinge region of PAK4. nih.gov Docking studies of other indazole derivatives into the active sites of enzymes like Cyclooxygenase-2 (COX-2) have also shown significant binding affinities, with key interactions identified. researchgate.net Similarly, docking of 3-carboxamide indazoles against a renal cancer-related protein target revealed high binding energies for several derivatives. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-Chloro-4,6-dinitro(1H)indazole and its Derivatives

Research on 3-Chloro-4,6-dinitro(1H)indazole and its analogs has primarily focused on their synthesis and subsequent chemical transformations to generate a library of diverse molecules. An efficient pathway for the synthesis of related 3-chloro-6-nitro-1H-indazole derivatives has been achieved through 1,3-dipolar cycloaddition reactions. nih.gov This method has proven effective in creating new heterocyclic systems, including isoxazoline (B3343090) and isoxazole-containing indazole derivatives. nih.gov

Furthermore, studies have explored the reactivity of the dinitro-indazole core. For instance, in 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, the nitro group at the 4-position has been shown to undergo regiospecific substitution by various nucleophiles, highlighting a key site for chemical modification. rsc.org This reactivity is crucial for the diversification of the indazole scaffold, allowing for the introduction of various functional groups and the tuning of the molecule's properties.

From a biological perspective, derivatives of chloro-nitro-indazoles have shown promise. For example, certain 3-chloro-6-nitro-1H-indazole derivatives have been investigated for their antileishmanial activity. nih.govnih.gov Molecular docking studies have suggested that these compounds can bind to the Leishmania trypanothione (B104310) reductase enzyme, a key target in the parasite. nih.govtandfonline.com These findings underscore the potential of this chemical scaffold in the development of new therapeutic agents.

Remaining Scientific Challenges and Open Questions in Indazole Chemistry

Despite the progress made, several challenges and unanswered questions remain within the broader field of indazole chemistry that directly impact the study of compounds like 3-Chloro-4,6-dinitro(1H)indazole.

A significant hurdle is the development of highly regioselective and stereoselective synthetic methods. The synthesis of indazoles often results in mixtures of N1- and N2-alkylated isomers, which can be difficult to separate and can affect the final biological activity of the compounds. pnrjournal.comresearchgate.net Achieving control over the substitution pattern on the indazole ring, particularly for complex and highly functionalized derivatives, remains a key objective.

The inherent stability of the indazole ring system can also pose a challenge for certain chemical transformations. While functionalization at some positions is well-established, developing methodologies for selective C-H activation and functionalization at other positions of the indazole core is an ongoing area of research. nih.gov

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) for many indazole derivatives is still lacking. nih.gov While some studies have identified key functional groups that contribute to biological activity, a more systematic exploration is needed to guide the rational design of more potent and selective molecules. The influence of the dinitro substitution pattern in 3-Chloro-4,6-dinitro(1H)indazole on its reactivity and biological profile, for example, warrants a more in-depth investigation.

Prospective Avenues for Further Academic Exploration

The future of research on 3-Chloro-4,6-dinitro(1H)indazole and other indazole derivatives is ripe with opportunities for innovation and discovery.

Development of Novel and Sustainable Synthetic Routes

A primary focus for future research should be the development of more efficient, atom-economical, and environmentally friendly synthetic methodologies. nih.gov This includes exploring novel catalytic systems, such as those based on earth-abundant metals, and employing green chemistry principles to minimize waste and energy consumption. nih.gov The development of one-pot synthesis procedures that allow for the construction of complex indazole derivatives from simple starting materials would be particularly valuable. organic-chemistry.org

Advanced Computational Approaches for Predictive Modeling

The use of advanced computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, will be instrumental in advancing indazole chemistry. nih.govresearchgate.netresearchgate.net These methods can provide valuable insights into reaction mechanisms, predict the regioselectivity of reactions, and help in the rational design of molecules with desired electronic and steric properties. researchgate.net For instance, computational studies can be employed to understand the factors governing the regioselective substitution of the nitro groups in 3-Chloro-4,6-dinitro(1H)indazole, guiding synthetic efforts towards specific isomers. rsc.org

Exploration of New Molecular Targets and Mechanisms of Action

While some biological targets for indazole derivatives have been identified, there is a vast and largely unexplored landscape of potential molecular interactions. nih.govrsc.org High-throughput screening of indazole libraries against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions, could uncover novel therapeutic applications. rsc.org Investigating the precise mechanisms of action of bioactive indazole compounds is also crucial for understanding their cellular effects and for optimizing their therapeutic potential. researchgate.net

Strategies for Overcoming Synthetic and Biological Limitations

Future research should also focus on developing strategies to overcome the current limitations in indazole synthesis and biological application. This includes the design of novel protecting group strategies to achieve better control over regioselectivity during synthesis. To address biological limitations such as poor solubility or off-target effects, the principles of medicinal chemistry, including the formation of prodrugs or the use of drug delivery systems, can be applied.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-4,6-dinitro (1H)indazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or transition metal-catalyzed cyclization. For example, nitro groups are introduced using mixed nitric-sulfuric acid systems under controlled temperatures (≤50°C) to avoid over-nitration. Chlorination is typically achieved with POCl₃ or SOCl₂ in anhydrous conditions. Yield optimization (60–75%) requires careful stoichiometric control of reagents and inert atmospheres to minimize side reactions . Purity is verified via HPLC with UV detection (λ = 254 nm) and elemental analysis .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography confirms the planar indazole core with nitro and chloro substituents at positions 4, 6, and 3, respectively. NMR (¹H and ¹³C) identifies chemical shifts for aromatic protons (δ = 8.2–8.9 ppm) and nitro groups (δ = 145–150 ppm in ¹³C). IR spectroscopy shows characteristic NO₂ asymmetric stretching (~1520 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹). Computational methods (DFT) validate bond angles and electronic properties .

Q. What are the primary biological activities associated with indazole derivatives, and how do substituents modulate these effects?

- Methodological Answer : Indazole scaffolds exhibit antitumor, antibacterial, and anti-inflammatory properties. The nitro groups enhance electron-withdrawing effects, improving DNA intercalation or enzyme inhibition (e.g., topoisomerase II). Chlorine at position 3 increases lipophilicity, aiding membrane permeability. In vitro assays (e.g., MTT for cytotoxicity) show IC₅₀ values in the µM range against HeLa and MCF-7 cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Methodological Answer : Competing nitration at positions 5 or 7 can occur due to electronic effects. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding precursor design. Directed ortho-metalation using LiTMP (lithium tetramethylpiperidide) ensures selective functionalization. Post-synthetic modifications (e.g., Suzuki-Miyaura coupling) allow diversification while preserving regiochemistry .

Q. What analytical techniques resolve contradictions in reported bioactivity data for nitro-substituted indazoles?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from impurities or assay conditions. High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) confirm compound identity. Standardized protocols (e.g., ATP-based viability assays under 5% CO₂) reduce variability. Meta-analyses of structure-activity relationships (SAR) highlight the critical role of nitro group positioning in modulating kinase inhibition .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : At pH < 3, protonation of the indazole nitrogen occurs, altering solubility and reactivity. NMR studies (¹H, ¹³C) reveal reversible shifts at acidic pH, while alkaline conditions (pH > 10) promote nitro group reduction. Stability assays (UV-Vis degradation kinetics) show t₁/₂ = 24 hours at pH 7.4 (PBS buffer), decreasing to 8 hours at pH 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。